![molecular formula C9H10N4O B1270948 2-(1H-benzimidazol-1-yl)acetohydrazide CAS No. 97420-39-8](/img/structure/B1270948.png)
2-(1H-benzimidazol-1-yl)acetohydrazide
Overview
Description
2-(1H-benzimidazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C9H10N4O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis , and they are also known to have antimicrobial activity against E. coli, Pseudomonas aeruginosa, S. aureus, and C. albicans .
Mode of Action
Benzimidazole derivatives have been reported to modulate the polymerization of tubulin , which is a critical process in cell division. This could potentially explain their antimicrobial and antitubercular activities.
Biochemical Pathways
Given the reported antimicrobial and antitubercular activities of benzimidazole derivatives , it can be inferred that they may interfere with the biochemical pathways involved in bacterial cell division and growth.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial and antitubercular activities , suggesting that they may inhibit bacterial growth and proliferation.
Preparation Methods
The synthesis of 2-(1H-benzimidazol-1-yl)acetohydrazide typically involves the reaction of benzimidazole with hydrazine derivatives. One common method is the condensation of benzimidazole with hydrazine hydrate in the presence of an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Chemical Reactions Analysis
2-(1H-benzimidazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(1H-benzimidazol-1-yl)acetohydrazide exhibits significant biological activity as an inhibitor of epidermal growth factor receptor kinase, which is crucial in cancer treatment strategies targeting cell proliferation pathways. Derivatives of this compound have shown varying degrees of kinase inhibition, making them potential candidates for developing novel anticancer agents .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. Studies report minimal inhibitory concentration (MIC) values indicating effective inhibition of these pathogens. Additionally, moderate antifungal activity has been observed against species like Candida albicans and Aspergillus niger .
Neuroprotective Effects
Recent studies have identified benzimidazole derivatives, including this compound, as potential neuroprotective agents. These compounds have been shown to inhibit monoamine oxidase-B, a key enzyme involved in neurodegenerative diseases such as Parkinson's disease. Their ability to modulate oxidative stress further enhances their therapeutic potential in neuroprotection .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole with hydrazine hydrate and ethyl acetoacetate. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparative Data Table
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited superior inhibition rates compared to standard chemotherapeutics, suggesting their potential as alternative therapeutic agents in oncology .
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial efficacy, this compound was tested against several bacterial strains. The compound showed effective inhibition at low concentrations, outperforming some conventional antibiotics in specific cases, highlighting its therapeutic promise in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
2-(1H-benzimidazol-1-yl)acetohydrazide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)acetic acid: Similar in structure but with different functional groups, leading to different chemical and biological properties.
2-(1H-benzimidazol-1-yl)acetaldehyde: Another derivative with distinct reactivity and applications.
2-(1H-benzimidazol-1-yl)acetone:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(1H-benzimidazol-1-yl)acetohydrazide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound features a benzimidazole moiety linked to an acetohydrazide group, which is believed to enhance its pharmacological properties. The compound's potential therapeutic applications, particularly in oncology and infectious diseases, make it a subject of ongoing research.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole with hydrazine hydrate and ethyl acetoacetate. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : The compound has been identified as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer cell proliferation. Various derivatives of this compound have demonstrated varying degrees of kinase inhibition, highlighting its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited minimal inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .
- Antifungal Activity : The compound also displays moderate antifungal properties against pathogens such as Candida albicans and Aspergillus niger. Research indicates that certain derivatives can inhibit fungal growth effectively .
The exact mechanism of action for this compound remains to be fully elucidated. However, the presence of the benzimidazole group suggests possible interactions with biomolecules such as DNA or enzymes, similar to other benzimidazole derivatives. This interaction may lead to disruption in cellular processes essential for pathogen survival and cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes different derivatives along with their unique aspects and biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(2-phenyl)-1H-benzimidazol-1-yl)acetohydrazide | Contains a phenyl group on the benzimidazole | Exhibits different kinase inhibition profiles |
N'-(3-phenoxybenzylidene)acetohydrazide | Features a phenoxy group | Enhanced selectivity for certain biological targets |
2-(1H-benzimidazol-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide | Chlorinated aromatic substituent | Potentially improved pharmacokinetic properties |
These variations illustrate how substituents can significantly affect biological activity and pharmacological profiles, emphasizing the importance of structural modifications in drug design.
Case Studies
Several studies have focused on the bioactivity of benzimidazole derivatives, including this compound:
- Antiproliferative Studies : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, particularly MDA-MB-231, with substantial inhibition at low concentrations .
- Antimicrobial Efficacy : Research highlighted that some synthesized derivatives showed potent antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential role in combating antibiotic resistance .
- Molecular Docking Studies : Computational studies indicated that this compound could effectively bind to target enzymes involved in cancer progression and microbial resistance, providing insights into its mechanism of action .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-12-9(14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6H,5,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUCERVOXBFHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364241 | |
Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828249 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97420-39-8 | |
Record name | 2-(1H-benzimidazol-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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